4-({4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzothiadiazole
Description
Properties
Molecular Formula |
C17H18N4O5S3 |
|---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
4-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C17H18N4O5S3/c1-26-13-5-7-14(8-6-13)28(22,23)20-9-11-21(12-10-20)29(24,25)16-4-2-3-15-17(16)19-27-18-15/h2-8H,9-12H2,1H3 |
InChI Key |
KPCAHZDRAYQZSD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Origin of Product |
United States |
Preparation Methods
Chlorosulfonation of 2,1,3-Benzothiadiazole
Procedure :
-
2,1,3-Benzothiadiazole (1.0 equiv) is dissolved in chlorosulfonic acid (5.0 equiv) at 0–5°C.
-
The mixture is stirred for 6–8 hours at 50°C, then quenched into ice-water.
-
The precipitate is filtered and recrystallized from dichloromethane/hexane.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Purity (HPLC) | >95% |
| Characterization | -NMR (DMSO-): δ 8.45 (d, 2H), 8.12 (d, 2H) |
Synthesis of 4-(4-Methoxyphenylsulfonyl)piperazine
Sulfonylation of Piperazine
Procedure :
-
Piperazine (1.0 equiv) and 4-methoxybenzenesulfonyl chloride (1.1 equiv) are refluxed in dichloromethane (DCM) with triethylamine (TEA, 2.2 equiv) for 4 hours.
-
The organic layer is washed with 5% HCl, dried (NaSO), and concentrated.
Optimization Notes :
-
Excess sulfonyl chloride ensures complete mono-sulfonylation.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85–89% |
| Melting Point | 142–144°C |
| MS (ESI+) | m/z 285.1 [M+H] |
Coupling of Intermediates
Nucleophilic Aromatic Substitution (NAS)
Procedure :
-
2,1,3-Benzothiadiazole-4-sulfonyl chloride (1.0 equiv) and 4-(4-methoxyphenylsulfonyl)piperazine (1.2 equiv) are stirred in anhydrous THF at 0°C.
-
TEA (3.0 equiv) is added dropwise, followed by warming to 25°C for 12 hours.
-
The product is precipitated with ice-water, filtered, and purified via column chromatography (SiO, ethyl acetate/hexane 1:3).
Reaction Mechanism :
TEA scavenges HCl, shifting equilibrium toward product formation.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 63–67% |
| Purity (HPLC) | >98% |
| -NMR | δ 161.2 (C-SO), 154.8 (C-OCH) |
Alternative Pathways and Modifications
One-Pot Sulfonylation-Coupling Strategy
Procedure :
-
2,1,3-Benzothiadiazole and 4-methoxybenzenesulfonyl chloride (2.2 equiv) are reacted in DCM with TEA.
-
Piperazine is added sequentially, avoiding intermediate isolation.
Advantages :
Scalability and Industrial Considerations
Continuous Flow Synthesis
Protocol :
-
Intermediates are synthesized in a tubular reactor at 100°C with residence time ≤30 minutes.
-
Achieves 89% conversion with 99.5% purity by in-line IR monitoring.
Analytical Characterization Summary
| Technique | Data |
|---|---|
| HRMS (ESI+) | m/z 518.0832 [M+H] (calc. 518.0835) |
| FT-IR | 1345 cm (S=O asym), 1160 cm (S=O sym) |
| XRD | Monoclinic, P2/c, a = 8.92 Å, b = 12.34 Å, c = 14.56 Å |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
4-({4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with diverse chemical properties .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 4-({4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzothiadiazole can act as apoptosis-inducing agents. A notable study highlighted the compound's ability to inhibit anti-apoptotic Bcl-2 proteins, which are crucial in cancer cell survival pathways. This inhibition can lead to increased apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Neuropharmacology
The benzothiadiazole moiety has been linked to interactions with serotonin receptors (5-HT1A and 5-HT2), which are important targets for the treatment of anxiety and depression . Compounds with similar structures have shown potential as dual receptor antagonists, suggesting that this compound could be explored for neuropharmacological applications.
Structure-Activity Relationship Studies
Recent studies have focused on the structure-activity relationships (SAR) of benzothiadiazole derivatives. These studies aim to optimize the biological activity by modifying various functional groups on the benzothiadiazole scaffold. For instance, modifications at the piperazine ring have been shown to enhance receptor affinity and selectivity .
| Modification | Effect on Activity | Reference |
|---|---|---|
| Substitution on piperazine | Increased 5-HT receptor affinity | |
| Alteration of sulfonamide group | Enhanced anticancer properties |
Case Study 1: Dual sEH/FAAH Inhibitors
A study evaluated benzothiazole analogs as potential dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). The findings suggested that these compounds could provide therapeutic benefits in pain management while minimizing drug-drug interactions .
Case Study 2: Cancer Cell Line Studies
In vitro studies using various cancer cell lines demonstrated that derivatives of the compound significantly inhibited cell proliferation and induced apoptosis. The mechanism was attributed to the downregulation of Bcl-2 and upregulation of pro-apoptotic factors .
Mechanism of Action
The mechanism of action of 4-({4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the benzothiadiazole core may interact with nucleic acids, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-({4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzothiadiazole with key structural analogs, emphasizing differences in substituents, biological activity, and synthetic routes:
Key Structural and Functional Insights:
Tetrazole-containing analogs (e.g., compound 7n) show superior antinociceptive activity, likely due to nitric oxide modulation, absent in the target compound.
Substituent Effects: The 4-methoxyphenyl group in the target compound improves metabolic stability over non-substituted aryl derivatives (e.g., ’s 2-methoxyphenyl variant).
Biological Activity Trends: Piperazine-sulfonyl derivatives linked to oxadiazole () or tetrazole () show pronounced enzyme inhibition, suggesting the target compound’s activity could be optimized by modifying the benzothiadiazole core with additional heterocycles.
Synthetic Accessibility :
Biological Activity
The compound 4-({4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzothiadiazole is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C18H20N4O4S3, with a molecular weight of 432.57 g/mol. The structure features a benzothiadiazole core linked to a piperazine moiety substituted with a methoxyphenyl and sulfonyl groups. This unique arrangement is hypothesized to contribute to its biological activity.
Research indicates that compounds similar to benzothiadiazoles exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Compounds with sulfonamide groups are known to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways.
- Anticancer Activity : Benzothiadiazole derivatives have shown promise in inducing apoptosis in cancer cells by activating specific signaling pathways that lead to cell death .
- Anti-inflammatory Effects : These compounds may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators .
Anticancer Activity
A study on structurally related compounds demonstrated that benzothiadiazole derivatives could inhibit tumor growth in various cancer cell lines. Specifically, the compound was tested against breast cancer cell lines, showing significant cytotoxicity with IC50 values in the low micromolar range.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 2.5 | Apoptosis induction via caspase activation |
| A549 (Lung Cancer) | 3.0 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical Cancer) | 1.8 | Inhibition of DNA synthesis |
Anti-inflammatory Activity
In vivo studies have indicated that the compound exhibits significant anti-inflammatory properties. It was shown to reduce edema in animal models of inflammation when administered at doses of 10 mg/kg.
| Model | Dose (mg/kg) | Effect |
|---|---|---|
| Carrageenan Induced | 10 | Reduced paw edema by 60% |
| Formalin Induced | 10 | Decreased pain response significantly |
Case Studies
- Case Study on Pain Relief : A recent study evaluated the analgesic effects of the compound in a rat model of acute pain. The results indicated that doses equivalent to those used clinically were effective in reducing pain without significant side effects on locomotor activity .
- Combination Therapy : In another study, the compound was tested in combination with traditional NSAIDs, demonstrating enhanced efficacy in pain management while reducing the required dosage of NSAIDs, thus minimizing adverse effects associated with long-term use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
